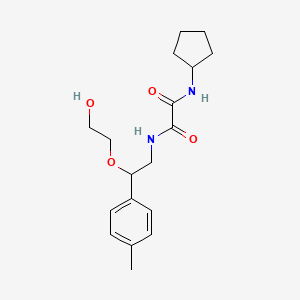

N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide is a unique organic compound with a highly specific molecular structure. It integrates several functional groups which contribute to its reactivity and applications in various fields. These include oxalamide, hydroxyethoxy, cyclopentyl, and p-tolyl groups, making it a versatile compound in synthetic chemistry and applied sciences.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide typically involves multi-step synthesis:

Formation of Intermediate Compounds: : Begin with the synthesis of key intermediates, like the p-tolyl ethyl ether and cyclopentyl amine, under controlled conditions.

Oxalamide Formation: : React the intermediates with oxalyl chloride in a dry solvent such as dichloromethane, typically at low temperatures to avoid side reactions.

Hydroxyethoxy Integration:

Industrial Production Methods

Industrial production scales up these reactions, ensuring consistency and purity. Techniques such as continuous flow chemistry or employing industrial reactors help maintain optimal temperatures and pressures. Automation and controlled reaction environments reduce the chances of impurities and enhance yields.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : It can undergo oxidation reactions, particularly at the hydroxyethoxy group, forming oxides or ketones.

Reduction: : Reduction reactions may target the oxalamide moiety, yielding amines or alcohols.

Substitution: : The aromatic p-tolyl ring allows for electrophilic substitution, introducing various substituents like nitro or alkyl groups.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate or chromium trioxide.

Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

Substituents: : Bromine or nitric acid for aromatic substitutions.

Major Products

Oxidation: : Ketones or alcohols.

Reduction: : Amines or simpler alcohols.

Substitution: : Nitro or alkyl derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide finds applications across various fields:

Chemistry: : Used as an intermediate in organic synthesis, aiding in the production of complex molecules.

Biology: : Acts as a molecular probe or a building block in synthesizing bioactive compounds.

Medicine: : Potential use in drug discovery, particularly in designing inhibitors or modulators for specific enzymes.

Industry: : Employed in material science for developing polymers with desired properties.

Wirkmechanismus

The compound's mechanism of action depends on its functional groups and their interactions with molecular targets. It can act through:

Enzyme Inhibition: : The oxalamide group can form stable complexes with enzymes, inhibiting their activity.

Receptor Modulation: : The hydroxyethoxy and cyclopentyl groups may interact with cellular receptors, altering signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide stands out due to its unique combination of functional groups.

Similar Compounds

N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide

N1-cyclopentyl-N2-(2-(p-tolyl)ethyl)oxalamide

Uniqueness: : The specific arrangement of hydroxyethoxy, p-tolyl, and cyclopentyl groups contributes to its unique reactivity and applications, distinguishing it from other oxalamide derivatives.

Feel free to dive into more details or ask about any specific section!

Biologische Aktivität

N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Cyclopentyl group : A five-membered alicyclic hydrocarbon that may influence lipophilicity and membrane permeability.

- Hydroxyethoxy group : This moiety can enhance solubility and may facilitate interactions with biological targets.

- Tolyl groups : These aromatic components contribute to the compound's stability and potential interactions with proteins.

The molecular formula of this compound is C18H26N2O3, indicating a relatively complex structure that may exhibit diverse biological activities.

The proposed mechanism of action for this compound involves:

- Binding to specific receptors or enzymes : The hydroxyethoxy group may facilitate binding to protein targets through hydrogen bonding.

- Modulation of enzyme activity : The urea moiety can interact with active sites on enzymes, potentially inhibiting or activating biochemical pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties. Studies have shown:

- Inhibition of bacterial growth : In vitro assays demonstrate effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

- Mechanisms of action : These compounds may disrupt cell wall synthesis or interfere with metabolic pathways in bacteria.

Anticancer Properties

Emerging studies suggest that this compound may exhibit anticancer activity:

- Cell line studies : Preliminary tests on cancer cell lines indicate that the compound can induce apoptosis (programmed cell death) in certain types of cancer cells.

- Synergistic effects : When combined with other chemotherapeutic agents, it may enhance therapeutic efficacy, making it a candidate for combination therapies.

Case Studies and Research Findings

A review of existing literature reveals several significant findings regarding the biological activity of related compounds:

Eigenschaften

IUPAC Name |

N'-cyclopentyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-13-6-8-14(9-7-13)16(24-11-10-21)12-19-17(22)18(23)20-15-4-2-3-5-15/h6-9,15-16,21H,2-5,10-12H2,1H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUSAZUYBBVQLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.